molecular formula C23H22N4O2 B2509005 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946377-58-8

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2509005
CAS No.: 946377-58-8
M. Wt: 386.455
InChI Key: BGCPXOQOLLDVJZ-UHFFFAOYSA-N
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Description

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A study on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, demonstrated potential antimicrobial activities. These compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines and showed good to moderate activities against test microorganisms (Bektaş et al., 2007).

Antibacterial Activity of Novel Derivatives

Another study focused on the synthesis and antibacterial activity of novel 5-(4-methyl-1H-1,2,3-triazole)methyl oxazolidinones, which are structurally similar, showcasing strong in vitro antibacterial activity against susceptible and resistant Gram-positive pathogenic bacteria. The study indicated that specific substitutions at the phenyl C4 position and the presence of a 4-methyl-1,2,3-triazole moiety significantly affect antibacterial activity (Phillips et al., 2009).

Potential in High Explosive Materials

Research on tetrazolyl triazolotriazine, which shares a common functional group with 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, has revealed its application as a new insensitive high explosive. This compound's synthesis, characterization, and evaluation highlight its potential as a safe and stable high explosive material (Snyder et al., 2017).

Antimicrobial and Anti-Proliferative Properties

A series of 1,4-disubstituted 1,2,3-triazole derivatives, related in structure and synthetic route to the compound , were synthesized and evaluated for their antimicrobial properties. These compounds exhibited moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, showcasing their potential as antimicrobial agents (Jadhav et al., 2017).

Properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-6-5-8-18(14-16)21-25-20(15-24)23(29-21)27-12-10-26(11-13-27)22(28)19-9-4-3-7-17(19)2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCPXOQOLLDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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